![molecular formula C11H12N2O2 B2676787 4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol CAS No. 68857-67-0](/img/structure/B2676787.png)
4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol” is a compound with the molecular formula C11H12N2O2 . It is the first representative of a new heterocyclic system, [1,4]oxazino[4,3-a]benzimidazoles .
Synthesis Analysis
The synthesis of this compound has been studied . Acidification of an aqueous solution of sodium salt gave acid which underwent complete decarboxylation to 2-(1H-benzimidazol-1-yl)-1-phenylethanone when dried at room temperature for 24 hours .Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole ring fused with an oxazepine ring . The molecular weight is approximately 204.225 Da .Chemical Reactions Analysis
The transformation of the title compound to 4-phenyl-2,5-dihydro-1H-[1,2,5]triazepino[5,4-a]benzimidazol-1-one via reaction with hydrazine hydrate has been studied .Applications De Recherche Scientifique
Antiviral Research
This compound has shown potential as an inhibitor of viral enzymes, particularly in the context of Hepatitis C Virus (HCV) research. Its structure allows it to interact with the NS5B polymerase, an enzyme crucial for viral replication, making it a promising candidate for antiviral drug development .
Anticancer Applications
Research has indicated that derivatives of this compound can exhibit cytotoxic activity against various cancer cell lines. The unique structure of the compound allows it to interfere with cell division and induce apoptosis in cancer cells, making it a valuable lead compound in anticancer drug discovery .
Neuroprotective Agents
The compound has been studied for its neuroprotective properties. It has shown potential in protecting neurons from oxidative stress and excitotoxicity, which are common pathways in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a candidate for developing treatments for these conditions .
Anti-inflammatory Properties
Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. This anti-inflammatory effect is beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antibacterial Activity
The compound has been explored for its antibacterial properties. It has shown effectiveness against a range of bacterial strains, including antibiotic-resistant ones. This makes it a potential candidate for developing new antibacterial agents to combat resistant infections .
Enzyme Inhibition
The compound’s structure allows it to act as an inhibitor for various enzymes. This property is particularly useful in the study of enzyme kinetics and the development of enzyme inhibitors as therapeutic agents. It has been used in research to inhibit enzymes involved in metabolic pathways and disease processes .
Chemical Synthesis and Drug Design
Due to its complex structure, the compound is also of interest in the field of chemical synthesis. It serves as a building block for the synthesis of more complex molecules. Its versatility in chemical reactions makes it a valuable tool in medicinal chemistry for designing new drugs .
Pharmacokinetic Studies
The compound has been used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for determining the compound’s suitability as a drug candidate and optimizing its pharmacological profile .
Propriétés
IUPAC Name |
1,3,4,5-tetrahydro-[1,4]oxazepino[4,3-a]benzimidazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-8-5-13-10-4-2-1-3-9(10)12-11(13)7-15-6-8/h1-4,8,14H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPGEEYBQKPKSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCC2=NC3=CC=CC=C3N21)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



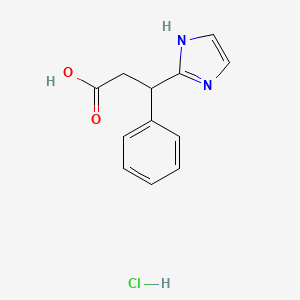

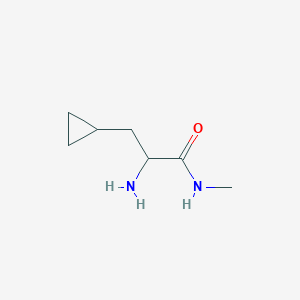
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2676714.png)

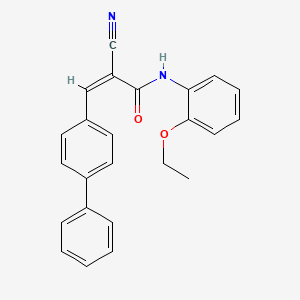

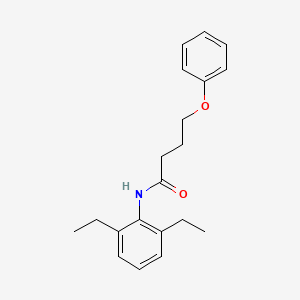


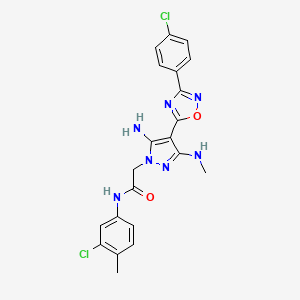
![(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2676727.png)